molecular formula C12H16N2S B8789553 2-Benzothiazolepentanamine CAS No. 39650-67-4

2-Benzothiazolepentanamine

Cat. No. B8789553
CAS RN: 39650-67-4
M. Wt: 220.34 g/mol
InChI Key: LRVUNUHOUQQGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazolepentanamine is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzothiazolepentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolepentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39650-67-4

Product Name

2-Benzothiazolepentanamine

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-1-amine

InChI

InChI=1S/C12H16N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2

InChI Key

LRVUNUHOUQQGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of caprolactam (62 g; 0.55 mole) and o-aminothiophenol (68.8; 0.55 mole) was heated with p-toluenesulfonic acid (4.3 g) at 190°-260° for 41/2 hrs. while removing water by distillation. The product was essentially pure 2-(5-aminopentyl)benzothiazole.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

36.5 g of hydrogen chloride gas are introduced over a period of 30 minutes into a mixture of 113 g (1 mol) of caprolactam and 125 g (1 mol) of o-aminothiophenol, followed by the introduction of another 20 g of hydrogen chloride gas over a period of 3 hours at 160°C. The melt is then stirred into a mixture of 200 g of 45 % by weight sodium hydroxide and 200 g of ice, the supernatant oil separated off and the aqueous phase extracted by shaking with 200 ml of CH2Cl2. The combined organic phases are concentrated in vacuo and subsequently subjected to fractional distillation, giving 194 g (88 % of the theoretical) of 2-(5'-aminopentyl)-benzthiazole in the form of a yellowish oil with a boiling point of 131° to 133°C at 0.05 Torr.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

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